AMT-130 for Huntington's Disease: A Technical Overview of its Mechanism of Action and Clinical Investigation
AMT-130 for Huntington's Disease: A Technical Overview of its Mechanism of Action and Clinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by progressive motor, cognitive, and psychiatric decline. It is caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). AMT-130, an investigational gene therapy developed by uniQure, represents a promising therapeutic strategy aimed at modifying the course of this devastating disease. This technical guide provides an in-depth analysis of AMT-130's mechanism of action, supported by a summary of key preclinical and clinical data, detailed experimental protocols, and visual representations of its biological and procedural pathways.
Core Mechanism of Action: RNA Interference-Mediated Gene Silencing
AMT-130 is a one-time administered gene therapy designed to non-selectively lower the production of both the huntingtin (HTT) and mutant huntingtin (mHTT) proteins in the brain.[1] The therapeutic is composed of two primary components:
-
AAV5 Vector: A non-disease-causing adeno-associated virus serotype 5 vector that serves as the delivery vehicle. The AAV5 vector is particularly effective at targeting neuronal tissues.[2]
-
Artificial microRNA (miRNA): An artificial microRNA specifically designed to silence the huntingtin gene, leveraging uniQure's proprietary miQURE™ silencing technology.
The mechanism of action unfolds through the following steps:
-
Delivery and Transduction: AMT-130 is administered directly into the striatum (caudate and putamen), the brain region most affected by Huntington's disease, via a neurosurgical procedure.[3] The AAV5 vector binds to neuron cell-surface receptors and is internalized.[2]
-
Nuclear Translocation and Uncoating: The viral vector is transported into the nucleus of the neuron, where it degrades, releasing the miHTT transgene.[2]
-
Transcription and Processing: The miHTT transgene is expressed and processed by the cell's endogenous RNA interference machinery. This involves the creation of a hairpin-structured precursor of the microRNA.[2]
-
Cytoplasmic Transport and Maturation: The precursor miHTT is transported to the cytoplasm and further processed into its final, mature form.[2]
-
RISC Formation and mRNA Targeting: The mature miHTT binds to the HTT messenger RNA (mRNA). This RNA duplex is then recognized by the RNA-induced silencing complex (RISC).[2]
-
mRNA Cleavage and Reduced Protein Expression: The RISC complex cleaves the HTT mRNA, leading to its degradation and thereby suppressing the translation of both huntingtin and mutant huntingtin proteins.[2]
This non-selective knockdown of the huntingtin gene aims to inhibit the production of the toxic mHTT protein and its exon-1 isoform.
Quantitative Data from Clinical and Preclinical Studies
Preclinical Data
Preclinical studies in transgenic HD animal models demonstrated that AMT-130 was safe and well-tolerated following intra-striatal administration.[4] These studies showed that a 25%-75% reduction in mHTT in the brains of these models led to improvements in neuropathology, motor function, and survival.[4] Bioanalytical modeling was used to extrapolate the human equivalent dose (HED) required to achieve a 75% lowering of mHTT in the striatum and 50% in the frontal cortex, which was determined to be 6x10¹³ AMT-130 genome copies per brain in a single administration.[4] Further preclinical data from a transgenic pig model, which has similarities to the human brain, supported the advancement of AMT-130 into clinical trials.[5]
Clinical Trial Data (Phase I/II)
The Phase I/II clinical trial of AMT-130 enrolled patients with early manifest Huntington's disease. The study evaluated a low dose and a high dose of AMT-130 against an imitation (sham) surgery control group.
Table 1: Key Efficacy Outcomes at 36 Months (High-Dose Group vs. External Control)
| Metric | Measurement | Result | Statistical Significance |
| Primary Endpoint | Composite Unified Huntington's Disease Rating Scale (cUHDRS) | 75% slowing of disease progression | p=0.003 |
| Key Secondary Endpoint | Total Functional Capacity (TFC) | 60% slowing of disease progression | p=0.033 |
| Other Endpoints | Symbol Digit Modalities Test (SDMT) | 88% slower decline in processing speed | Not Stated |
| Stroop Word Reading Test (SWRT) | 113% slower decline in word recognition and processing | Not Stated | |
| Total Motor Score (TMS) | 59% slower decline in motor abilities | Positive trend, not statistically confirmed |
Data is based on a comparison to a propensity score-matched external control group.[1]
Table 2: Safety and Tolerability
| Finding | Details |
| Overall Profile | Generally well-tolerated with a manageable safety profile at both doses. |
| Common Adverse Events | Most common adverse events were related to the administration procedure and all resolved. These included headache and pain associated with the procedure.[6] |
| Serious Adverse Events | No new drug-related serious adverse events were observed since December 2022 as of the June 30, 2025 data cutoff. |
Experimental Protocols
Phase I/II Clinical Trial Design
The first-in-human Phase I/II study of AMT-130 was a multicenter, randomized, double-blind, sham-controlled trial designed to establish safety and proof-of-concept.[7][8]
-
Participants: The U.S. study enrolled 26 patients with early manifest Huntington's disease.
-
Randomization: Patients were randomized to receive either a low dose of AMT-130, a high dose of AMT-130, or an imitation (sham) surgery.
-
Study Periods: The trial consists of a blinded 12-month core study period, followed by an unblinded long-term follow-up of treated patients for five years.
-
Cohorts: The study has enrolled multiple cohorts, including those to evaluate both low and high doses, a cohort exploring both doses in combination with immunosuppression, and a fourth cohort to evaluate the high dose in patients with lower striatal volumes.[7]
Administration Protocol
AMT-130 is administered as a single, one-time treatment.
-
Procedure: The administration is performed via MRI-guided, convection-enhanced stereotactic neurosurgical delivery.[8]
-
Target: The gene therapy is delivered directly into the striatum, specifically the caudate and putamen.[3]
-
Surgical Details: This involves the drilling of two to six small holes in the skull to allow for the placement of a micro-catheter for administration.
-
Anesthesia: The procedure is conducted under general anesthesia.
Regulatory Status and Future Outlook
AMT-130 has received several key designations from the U.S. Food and Drug Administration (FDA), including Orphan Drug, Fast Track, Regenerative Medicine Advanced Therapy (RMAT), and Breakthrough Therapy designations. While promising 36-month data were announced in September 2025, uniQure reported in November 2025 that the FDA indicated the current Phase I/II data with an external control may not be sufficient to support a Biologics License Application (BLA) for accelerated approval.[9] The company is currently in discussions with the FDA to determine the path forward.[9]
Conclusion
AMT-130's mechanism of action, centered on AAV-mediated delivery of a huntingtin-silencing microRNA, represents a significant advancement in the potential treatment of Huntington's disease. The therapy has demonstrated a manageable safety profile and promising efficacy signals in its Phase I/II clinical trial, notably a significant slowing of disease progression in the high-dose group. Despite recent regulatory hurdles, the data from the AMT-130 program provide a strong rationale for the continued development of gene therapies for neurodegenerative disorders. Further investigation and collaboration with regulatory agencies will be crucial in determining the future of this potentially disease-modifying therapy.
References
- 1. Recent results for AMT-130: a step towards treatments that could slow Huntington’s disease – European Huntington Association [eurohuntington.org]
- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 3. Huntington’s disease: new gene therapy explained | The BMJ [bmj.com]
- 4. neurology.org [neurology.org]
- 5. uniQure Presents New Preclinical Data On AMT-130 In Huntington’s Disease At CHDI’s 12th Annual Huntington’s Disease Therapeutics Conference - BioSpace [biospace.com]
- 6. medcitynews.com [medcitynews.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 9. fiercebiotech.com [fiercebiotech.com]
